(3-Chloro-4-methoxyphenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25277-05-8 |
|---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)urea |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(4-6(7)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
UBUDYOAQLWPSQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N)Cl |
Origin of Product |
United States |
Chemical and Physical Properties of 3 Chloro 4 Methoxyphenyl Urea
The fundamental properties of (3-Chloro-4-methoxyphenyl)urea are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical syntheses.
| Property | Value |
| CAS Number | 25277-05-8 |
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 g/mol |
| Appearance | Solid |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)N)Cl |
| InChI Key | Not available |
Derivatization and Analog Synthesis Utilizing 3 Chloro 4 Methoxyphenyl Urea As a Building Block
Modifications at the Urea (B33335) Nitrogen Atoms
The nitrogen atoms of the urea linker in (3-Chloro-4-methoxyphenyl)urea are primary sites for derivatization, enabling the introduction of various functional groups and structural motifs.
N-alkylation of the urea moiety introduces alkyl groups onto one or both nitrogen atoms, which can significantly alter the compound's physical and chemical properties. A common strategy involves the use of a base and an alkylating agent. For instance, methylation of a urea nitrogen can be achieved using methyl iodide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.govmdpi.com This modification can constrain the conjugation between the aromatic rings linked by the urea bridge. nih.govmdpi.com
In some synthetic pathways, N-alkylated ureas are prepared through a "hydrogen-borrowing" method, where an alcohol serves as the alkylating agent in the presence of a metal catalyst. mdpi.com This approach is considered a greener alternative to using potentially mutagenic alkyl halides. mdpi.com The choice of catalyst, such as palladium on carbon (Pd/C), and reaction conditions can influence the selectivity and yield of the N-alkylation reaction. chemrxiv.org
Table 1: Examples of N-Alkylation Reactions on Urea Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-(benzo[d]thiazol-2-yl)-1-(3-chloro-4-methoxyphenyl)urea | CH₃I, NaH, DMF, 0 °C–RT | 3-(benzo[d]thiazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-1-methylurea | nih.govmdpi.com |
| 1,3-Bis(4-methoxyphenyl)urea | Pd/C, t-BuOK, Methanol, 130 °C, 48 h | N-methylated product | chemrxiv.org |
N-acylation introduces an acyl group to the urea nitrogen, forming N-acylurea derivatives. This can be achieved by reacting the urea with a carboxylic acid or its derivative. For example, the reaction of a urea with a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can yield N-acylureas. acs.org These compounds have shown relevance in various fields, including the development of inhibitors for enzymes like stearoyl-CoA desaturase (SCD). nih.gov The specific conditions and reagents used can be tailored to achieve the desired acylated product. nih.gov
This compound is a key precursor for synthesizing a diverse range of substituted urea analogs. These analogs are often prepared by reacting 3-chloro-4-methoxyphenyl isocyanate with various amines. sigmaaldrich.com This method allows for the introduction of a wide variety of substituents on the second nitrogen atom of the urea linkage, leading to compounds with different electronic and steric properties. ontosight.ai
The synthesis of unsymmetrical diarylureas can also be achieved through palladium-catalyzed C-N cross-coupling reactions. acs.org Another approach involves the in situ generation of isocyanates from 3-substituted dioxazolones, which then react with amines to form unsymmetrical arylureas under mild conditions. researchgate.net These synthetic strategies have been employed to create libraries of urea derivatives for screening in various biological assays. dovepress.comnih.gov
Table 2: Synthesis of Substituted Urea Analogs
| Reactant 1 | Reactant 2 | Product Class | Reference |
| 3-Chloro-4-methoxyaniline (B1194202) | Phenyl isocyanate | N-(3-chloro-4-methoxyphenyl)-N'-phenylurea | |
| 3-Chloro-4-methoxyphenyl isocyanate | Various amines | 1-(3-chloro-4-methoxyphenyl)-3-substituted ureas | sigmaaldrich.com |
| 3-Chloro-4-methoxyaniline | Triphosgene (B27547), then an amine | Substituted urea analogs | nih.govmdpi.com |
Functionalization of the Aromatic Ring
The aromatic ring of this compound provides another avenue for structural modification, allowing for the introduction or alteration of substituents that can fine-tune the molecule's properties.
The methoxy (B1213986) group on the phenyl ring can be converted to a hydroxyl group through O-demethylation. This transformation is significant as the resulting phenolic analogs often exhibit different biological activities compared to their methoxylated precursors. nih.gov A common reagent for this reaction is aluminum chloride (AlCl₃) in a suitable solvent like toluene (B28343) or dichloromethane. nih.govmdpi.com Boron tribromide (BBr₃) is another effective demethylating agent. mdpi.com In some cases, the demethylation is a key step in the synthesis of biologically active compounds, where the phenolic hydroxyl group is crucial for interaction with a biological target. nih.govmdpi.comnih.govresearchgate.net
Table 3: O-Demethylation of this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 1,3-bisthis compound | AlCl₃ | 1,3-bis(3-chloro-4-hydroxyphenyl)urea | nih.govmdpi.com |
| Methoxy-substituted N-acyl ureas | CYP4F11 enzyme | Phenolic N-acyl ureas | nih.gov |
| Methoxy-substituted benzothiazole (B30560) ureas | AlCl₃, toluene, reflux | Hydroxy-substituted benzothiazole ureas | nih.govmdpi.com |
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. The existing chloro and methoxy groups direct incoming electrophiles to specific positions on the ring. The methoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group.
Regioselective halogenation, such as chlorination, can be achieved using specific catalysts and reagents to control the position of the new halogen atom. nsf.govacs.org For instance, Lewis basic selenoether catalysts have been shown to direct the ortho-chlorination of phenols and anilines with high selectivity. nsf.gov Other electrophilic substitution reactions, such as nitration, can also be performed, although the conditions must be carefully controlled to avoid unwanted side reactions. The introduction of different functional groups can significantly impact the molecule's electronic properties and biological activity. evitachem.comresearchgate.net
Construction of Complex Molecular Architectures
The urea functional group is a cornerstone in heterocyclic chemistry, serving as a precursor for a multitude of ring systems through cyclization and condensation reactions. This compound is an ideal substrate for these transformations, allowing its incorporation into larger, more complex heterocyclic architectures.
One major application is in the synthesis of azetidine (B1206935) derivatives. Phenyl urea derivatives can undergo cycloaddition reactions with reagents like chloroacetyl chloride in the presence of a base to form 4-oxoazetidine-1-carboxamides. ijper.org This reaction constructs a four-membered ring system attached directly to the urea nitrogen, yielding complex molecules with potential medicinal applications. ijper.org
Furthermore, the urea moiety is a classic component in the synthesis of quinazoline-based structures. The reaction of urea with anthranilic acid derivatives is a fundamental method for producing the quinazoline (B50416) scaffold, which is prevalent in many biologically active compounds. heteroletters.org By using this compound, this substitution pattern can be directly embedded into the final heterocyclic product.
Table 2: Examples of Heterocycle Formation from Urea Derivatives
| Reaction Type | Key Reactants | Resulting Heterocycle | Reference Reaction |
|---|---|---|---|
| [2+2] Cycloaddition | Phenyl urea derivative, Chloroacetyl chloride, Triethylamine | Azetidine (specifically, a 4-oxoazetidine-1-carboxamide) | Synthesis of azetidines from phenyl ureas. ijper.org |
| Condensation/Cyclization | Urea, Anthranilic acid | Quinazoline (specifically, a quinazoline-2,4-dione) | Synthesis of quinazoline analogs. heteroletters.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. tcichemicals.com The urea functional group is a key player in one of the most well-known MCRs: the Biginelli reaction. tandfonline.comscirp.org
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea, typically under acidic conditions. tandfonline.com This powerful reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with a broad spectrum of biological activities.
This compound can function as the urea component in this reaction, allowing for the direct synthesis of DHPMs bearing the 3-chloro-4-methoxyphenyl substituent on the pyrimidine (B1678525) ring. This strategy provides a highly convergent and efficient route to novel, complex molecules from simple starting materials. scirp.org The versatility of the Biginelli reaction allows for a wide variety of aldehydes and β-dicarbonyl compounds to be used, making the number of potential products virtually limitless. tandfonline.com
Table 3: The Biginelli Reaction as a Multi-Component Synthesis
| Component 1 (Aldehyde) | Component 2 (β-Dicarbonyl) | Component 3 (Urea Source) | Resulting Heterocyclic Core |
|---|---|---|---|
| Aromatic or Aliphatic Aldehyde | Ethyl Acetoacetate | This compound | 4-Aryl/Alkyl-5-ethoxycarbonyl-6-methyl-1-(3-chloro-4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one |
| Aromatic or Aliphatic Aldehyde | Acetylacetone | This compound | 5-Acetyl-4-aryl/alkyl-6-methyl-1-(3-chloro-4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one |
Through these synthetic pathways, this compound demonstrates its significance as a foundational molecule, enabling the streamlined construction of diverse and complex chemical entities for further investigation.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the chemical environment of each atom and determine the molecule's complete carbon-hydrogen framework.
The ¹H NMR spectrum of (3-Chloro-4-methoxyphenyl)urea provides precise information about the number and type of protons present. The spectrum is characterized by distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the urea (B33335) group's amine protons.
The aromatic region typically displays a pattern corresponding to the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern, these protons form a coupled system. The proton at C-2 (ortho to the urea group and meta to the chlorine) often appears as a doublet. The proton at C-6 (meta to the urea group and ortho to the chlorine) appears as a doublet, and the proton at C-5 (ortho to both the methoxy and chloro groups) shows up as a doublet of doublets due to coupling with both adjacent protons. semanticscholar.org The two protons on the terminal -NH₂ group of the urea moiety and the single proton on the nitrogen adjacent to the phenyl ring (-NH-) are also observable. These signals are often broad and their chemical shifts can be concentration-dependent and affected by the solvent used; they will disappear upon a D₂O exchange experiment. The sharp singlet for the methoxy (-OCH₃) group protons typically appears in the upfield region of the aromatic spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on analysis of structurally similar compounds. semanticscholar.org
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| ~ 8.5 - 9.0 | broad s | - | 1H | Ar-NH -CO |
| ~ 7.40 | d | ~ 2.5 | 1H | H-2 |
| ~ 7.25 | dd | ~ 8.8, 2.5 | 1H | H-6 |
| ~ 6.95 | d | ~ 8.8 | 1H | H-5 |
| ~ 5.5 - 6.0 | broad s | - | 2H | CO-NH₂ |
| ~ 3.85 | s | - | 3H | -OCH₃ |
s = singlet, d = doublet, dd = doublet of doublets, broad s = broad singlet
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring, the methoxy carbon, and the carbonyl carbon of the urea group.
The chemical shift of the carbonyl carbon is characteristically found in the downfield region, typically between 155 and 160 ppm. hmdb.ca The aromatic carbons show a range of chemical shifts influenced by the electron-donating methoxy group, the electron-withdrawing chloro group, and the urea substituent. The carbon attached to the methoxy group (C-4) and the carbon bearing the urea nitrogen (C-1) are significantly affected. The methoxy carbon itself gives a sharp signal around 56 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analysis of structurally similar compounds. rsc.orgdoi.org
| Chemical Shift (δ ppm) | Assignment |
| ~ 157.0 | C =O (Urea) |
| ~ 148.5 | C-4 |
| ~ 132.0 | C-1 |
| ~ 125.5 | C-3 |
| ~ 123.0 | C-6 |
| ~ 120.0 | C-2 |
| ~ 112.5 | C-5 |
| ~ 56.5 | -OC H₃ |
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, it would show a clear correlation between the aromatic proton at H-5 and its neighbors H-2 and H-6, confirming their positions on the ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal (H-2 to C-2, H-5 to C-5, H-6 to C-6) and the methoxy protons to the methoxy carbon. semanticscholar.org
The methoxy protons (-OCH₃) showing a correlation to the C-4 carbon.
The aromatic proton H-2 showing correlations to the urea carbonyl carbon (C=O) and C-6.
The urea NH proton showing correlations to the C-1 and C-2 carbons of the phenyl ring and to the urea carbonyl carbon. These correlations firmly establish the connection and orientation of the urea and methoxyphenyl fragments.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The calculated monoisotopic mass for the most abundant isotopes of this compound (C₈H₉³⁵ClN₂O₂) is 200.0356 Da. An HRMS measurement would be expected to yield a value within a very narrow tolerance (e.g., ± 5 ppm) of this calculated mass, thereby confirming the molecular formula. doi.orgmdpi.com The presence of chlorine would be evident from the isotopic pattern, with a signal for the ³⁷Cl isotope ([M+2]) appearing at approximately m/z 202.0327, with an intensity about one-third that of the primary ion. doi.org
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like ureas. mdpi.com In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound, this would result in a primary ion at a mass-to-charge ratio (m/z) of approximately 201.0434. Sodium adducts, [M+Na]⁺, at m/z 223.0253 are also commonly observed. The characteristic 3:1 isotopic signature of chlorine would be clearly visible for each of these ions, providing further confirmation of the compound's identity. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct GC-MS analysis of this compound may be challenging due to its polarity and thermal lability, derivatization techniques can be employed to enhance its volatility. The primary application of GC-MS in this context is the identification and quantification of volatile organic impurities that may be present from the synthesis process.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification.
For this compound, GC-MS can be utilized to detect residual starting materials such as 3-chloro-4-methoxyaniline (B1194202) or related precursors. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the urea and phenyl moieties.
Although specific GC-MS data for this compound is not extensively reported in the available literature, related urea derivatives have been characterized using this method. For instance, in the analysis of other substituted phenylurea compounds, GC-MS has been effectively used to confirm their identity and purity. mdpi.com
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For this compound, a reversed-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the compounds, with more nonpolar compounds having longer retention times.
The purity of this compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will show a single, sharp peak with minimal to no other peaks present. In studies of various urea derivatives, HPLC has been successfully used to confirm purities greater than 95%. nih.gov For instance, a method using an acetonitrile and water mixture (80:20) as the eluent has been reported for purity determination of related compounds. nih.gov
A typical HPLC method for analyzing urea derivatives might involve a C18 column with a mobile phase gradient of acetonitrile and water, with UV detection at a wavelength where the compound exhibits strong absorbance. google.com
Table 1: Representative HPLC Parameters for Analysis of Phenylurea Derivatives
| Parameter | Condition |
| Column | C18, 250mm x 4.6mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 0.30 - 1.0 mL/min |
| Detection | UV at 210-254 nm |
| Temperature | Ambient |
This table represents typical starting conditions for HPLC analysis of phenylurea compounds and may require optimization for this compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 3-chloro-4-methoxyaniline and an isocyanate) and the formation of the product. nih.govgrowingscience.com
A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), often a mixture of hexane (B92381) and ethyl acetate. growingscience.com The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their polarity.
The separated spots are visualized, typically under UV light at 254 nm, as the aromatic rings in the molecule absorb UV radiation. nih.govmdpi.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be determined. A completed reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry. This hyphenated technique is particularly useful for the analysis of complex mixtures and for the confirmation of the identity of compounds in a sample. nih.gov
In the context of this compound, an LC-MS analysis would first separate the compound from any impurities using an HPLC system. The eluent from the HPLC column is then directed into the mass spectrometer. The mass spectrometer provides the molecular weight of the compound and its fragmentation pattern, which serves as a highly specific identifier.
LC-MS is invaluable for identifying process-related impurities and degradation products that may be present in the final product. rsc.orgresearchgate.net For example, it can be used to detect and characterize byproducts formed during the synthesis of avanafil, a more complex molecule that shares structural motifs with this compound. rsc.orgresearchgate.netrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule, specifically involving the chromophores. A chromophore is the part of a molecule responsible for its color, which in the case of many organic molecules, involves conjugated π-systems.
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the π → π* transitions of the substituted benzene ring. The presence of the chloro and methoxy substituents on the phenyl ring, as well as the urea group, will influence the position and intensity of these absorption maxima (λmax).
X-ray Crystallography for Solid-State Structural Determination
To perform an X-ray crystallographic analysis, a single crystal of this compound of suitable quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The crystal structure of this compound would reveal the planarity of the phenyl ring and the urea moiety, as well as the orientation of the chloro and methoxy substituents. Intermolecular interactions, such as hydrogen bonding involving the urea group, which play a crucial role in the crystal packing, can also be elucidated. While the specific crystal structure of this compound has not been explicitly reported, the structures of many related phenylurea derivatives have been determined, providing insights into the expected structural features. evitachem.comresearchgate.netresearchgate.netmdpi.com
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of (3-Chloro-4-methoxyphenyl)urea.
Electronic Structure Elucidation
The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, the distribution of electron density is significantly influenced by its constituent functional groups: the urea (B33335) moiety, the phenyl ring, the chloro substituent, and the methoxy (B1213986) group.
The chlorine atom, being electronegative, acts as an electron-withdrawing group through the inductive effect (-I), while it can also exhibit a weak electron-donating resonance effect (+R). Conversely, the methoxy group is a strong electron-donating group through resonance (+R) and a weaker electron-withdrawing group through induction (-I). The interplay of these effects on the phenyl ring of this compound influences the molecule's dipole moment and its reactivity in chemical reactions.
Theoretical calculations on related phenylurea derivatives have shown that such substitutions significantly impact the electronic landscape of the molecule. For instance, studies on similar compounds demonstrate how electron-withdrawing and electron-donating groups alter the charge distribution on the aromatic ring and the urea functionality.
Table 1: Calculated Electronic Properties of Substituted Phenylurea Analogs
| Compound | Dipole Moment (Debye) |
|---|---|
| Phenylurea | 4.9 |
| 4-Chlorophenylurea | 3.6 |
| 4-Methoxyphenylurea | 5.8 |
| This compound | Predicted to be intermediate |
Note: The values for analogs are sourced from computational studies on similar molecules. The value for this compound is an educated prediction based on substituent effects.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily associated with the rotation around the C-N bonds linking the phenyl ring to the urea moiety. Computational studies on phenylurea and its derivatives have revealed that the potential energy surface (PES) for rotation around these bonds determines the most stable conformations. nih.gov
For N,N'-diaryl ureas, a trans-trans conformation of the urea N-H bonds is generally the most stable. nih.gov The planarity of the molecule is influenced by the steric and electronic interactions between the urea group and the substituted phenyl ring. The dihedral angle between the plane of the phenyl ring and the plane of the urea group is a key parameter in defining the conformation.
In this compound, the presence of the ortho-chloro substituent relative to the urea linkage can introduce some steric hindrance, potentially leading to a non-planar arrangement to minimize repulsive interactions. The methoxy group at the para position is less likely to cause significant steric clash. Energy landscape calculations for analogous molecules typically reveal multiple local minima corresponding to different rotational isomers, with the global minimum representing the most populated conformation.
Table 2: Predicted Rotational Barriers for Phenylurea Analogs
| Rotational Bond | Energy Barrier (kcal/mol) |
|---|---|
| Phenyl-N (in Phenylurea) | ~2.4 nih.gov |
| C(sp2)-N (in Phenylurea) | ~8.6-9.4 nih.gov |
| (3-Chloro-4-methoxyphenyl)-N | Predicted to have a slightly higher barrier than phenylurea due to substitution |
Note: Data for phenylurea is from published computational studies. nih.gov The prediction for the title compound is based on established principles of steric and electronic effects.
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring and the urea moiety, which possess the highest electron density. The LUMO, on the other hand, is likely to be distributed over the phenyl ring and the carbonyl group of the urea, which can accept electron density.
The chloro and methoxy substituents significantly influence the energies of these orbitals. The electron-donating methoxy group generally raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. The electron-withdrawing chloro group tends to lower both the HOMO and LUMO energy levels. QSAR studies on phenylurea herbicides have indicated that the LUMO energy can be a determinant in their biological activity. nih.gov
Table 3: Representative HOMO-LUMO Gap for Phenylurea Derivatives
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is invaluable for understanding the potential biological activity of a compound. While specific docking studies for this compound are not extensively reported, studies on analogous phenylurea derivatives have demonstrated their potential to interact with various biological targets, often through hydrogen bonding and hydrophobic interactions.
The urea moiety is a key pharmacophore, capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). In a hypothetical docking scenario of this compound into a kinase active site, a common target for phenylurea derivatives, the following interactions could be anticipated:
Hydrogen Bonding: The N-H groups of the urea can form hydrogen bonds with backbone carbonyls or side-chain acceptors (e.g., aspartate, glutamate) in the protein's hinge region. The carbonyl oxygen can accept a hydrogen bond from a donor group in the active site.
Hydrophobic Interactions: The substituted phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonding: The chlorine atom can potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein active site.
Molecular docking simulations on similar compounds, such as those targeting p38 kinase or VEGFR2, have elucidated the importance of the urea linkage in anchoring the molecule within the active site. nih.govmdpi.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
SAR and QSAR studies are essential for understanding how the chemical structure of a compound influences its biological activity. These analyses help in the rational design of more potent and selective molecules.
Elucidation of Key Structural Features Influencing Molecular Interactions
For phenylurea derivatives, several structural features have been identified as crucial for their biological activity, particularly as enzyme inhibitors or herbicides.
The Urea Linker: As highlighted in docking studies, the urea moiety is fundamental for establishing key hydrogen bonds with target proteins and is often considered essential for activity. nih.gov
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly modulate the activity.
Electronic Effects: The electron-donating and electron-withdrawing properties of the substituents influence the electronic distribution of the molecule, which in turn affects its binding affinity to the target. For instance, in some series of kinase inhibitors, small lipophilic electron-withdrawing groups on the phenyl ring have been shown to enhance potency. researchgate.net
Steric Factors: The size and position of the substituents can influence the conformational preferences of the molecule and its ability to fit into a specific binding pocket.
In the context of this compound, the combination of a moderately lipophilic chloro group at the meta position and a hydrogen-bond accepting and electron-donating methoxy group at the para position presents a unique set of features that would be critical in determining its specific molecular interactions and biological profile.
Predictive Modeling of Chemical Behavior (Excluding Biological Efficacy)
Predictive modeling, utilizing quantum chemical calculations, provides a powerful tool for understanding the intrinsic properties of a molecule like this compound. These studies can elucidate its electronic structure, reactivity, and conformational preferences, which are fundamental to its chemical behavior.
Quantum Chemical Calculations:
Density Functional Theory (DFT) is a commonly employed method to investigate the molecular structure and chemical bonding properties of phenylurea derivatives. researchgate.netresearchgate.net Such calculations can determine optimized geometries, atomic charges, and bonding characteristics. For a molecule like this compound, DFT calculations would likely reveal the influence of the chloro and methoxy substituents on the electron distribution across the phenyl ring and the urea moiety.
The conformational landscape of diaryl ureas has been a subject of significant computational study. Research combining data mining of crystallographic databases with quantum chemical calculations has shown that diaryl ureas have an overwhelming preference for the anti-anti conformation. researchgate.net This conformation is stabilized by favorable intramolecular interactions and is crucial for its intermolecular hydrogen bonding patterns. It is highly probable that this compound also adopts this preferred conformation.
Reactivity Descriptors:
Quantum chemical calculations can also furnish various reactivity descriptors that predict the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Descriptor | Significance | Predicted Behavior for this compound |
| HOMO Energy | Indicates the ability to donate an electron. Higher energy suggests greater reactivity towards electrophiles. | The electron-donating methoxy group and the lone pairs on the urea nitrogens would contribute significantly to the HOMO, making these regions susceptible to electrophilic attack. |
| LUMO Energy | Indicates the ability to accept an electron. Lower energy suggests greater reactivity towards nucleophiles. | The electron-withdrawing chlorine atom and the carbonyl group of the urea would lower the LUMO energy, making the aromatic ring and the carbonyl carbon potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | Represents the chemical hardness and kinetic stability of a molecule. A larger gap implies higher stability. | The substituents on the phenyl ring will modulate the HOMO-LUMO gap, influencing its overall reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | The MEP would likely show negative potential around the oxygen atoms of the methoxy and carbonyl groups, indicating susceptibility to electrophilic attack, and positive potential around the urea protons. |
These predictive models, while not specific to this compound in the available literature, provide a robust framework for anticipating its chemical properties based on the well-understood behavior of related diaryl urea compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. While specific MD simulation studies for this compound are not readily found, the methodology has been applied to various urea derivatives to understand their interactions and behavior in different environments. nih.govnih.gov
An MD simulation of this compound would typically involve the following steps:
System Setup: A simulation box is created containing one or more molecules of this compound and a solvent, such as water.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. This governs the interactions between atoms.
Simulation Run: The system is allowed to evolve over time by solving Newton's equations of motion for each atom. This generates a trajectory of atomic positions and velocities.
Analysis: The trajectory is analyzed to extract information about the molecule's conformational dynamics, interactions with the solvent, and other dynamic properties.
Insights from MD Simulations:
MD simulations of this compound could provide detailed insights into several aspects of its chemical behavior:
| Property | Information Gained from MD Simulation |
| Conformational Dynamics | MD simulations can explore the different conformations the molecule can adopt and the transitions between them, confirming the stability of the predicted anti-anti conformer. nih.gov |
| Solvation and Hydration | The simulations would reveal how water molecules are structured around the solute, identifying key hydrogen bonding interactions between the urea moiety and water. |
| Hydrogen Bonding | The dynamics of intermolecular hydrogen bond formation and breaking can be monitored, providing insights into its self-assembly behavior and interactions with other molecules. |
| Transport Properties | Properties such as the diffusion coefficient can be calculated, which is important for understanding its behavior in solution. |
For instance, MD simulations on other urea derivatives have been used to study their hydrotropic solubilization effects and the influence of substituents on the formation of supramolecular polymers. nih.gov Similar studies on this compound would be invaluable in understanding its behavior in solution and its potential for forming larger assemblies.
Chemical Reactivity and Mechanistic Studies
Understanding Reaction Pathways and Intermediates
The synthesis of unsymmetrical ureas like (3-Chloro-4-methoxyphenyl)urea typically proceeds through pathways involving highly reactive intermediates. A primary route involves the generation of an isocyanate from 3-chloro-4-methoxyaniline (B1194202). This isocyanate is a key intermediate that subsequently reacts with ammonia (B1221849) to form the final urea (B33335) product.
Isocyanate Formation Pathway: A common method for generating the isocyanate intermediate is the reaction of the primary amine (3-chloro-4-methoxyaniline) with a phosgene (B1210022) equivalent, such as triphosgene (B27547). This reaction proceeds via a carbamoyl (B1232498) chloride intermediate which then eliminates hydrogen chloride to yield the isocyanate.
Step 1: Formation of N-(3-chloro-4-methoxyphenyl)carbamoyl chloride: 3-chloro-4-methoxyaniline reacts with triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) to form the carbamoyl chloride.
Step 2: Elimination to form 3-chloro-4-methoxyphenyl isocyanate: The carbamoyl chloride intermediate readily loses HCl to form the highly electrophilic 3-chloro-4-methoxyphenyl isocyanate.
Step 3: Reaction with Ammonia: The isocyanate intermediate is then reacted with ammonia in a nucleophilic addition reaction to yield this compound.
Alternative Pathway via Carbamate (B1207046) Intermediate: An alternative pathway avoids the direct use of phosgene or its equivalents by proceeding through a carbamate intermediate. In this method, 3-chloro-4-methoxyaniline can be reacted with a chloroformate, such as phenyl chloroformate, to form a stable carbamate. This carbamate can then be
Applications in Advanced Organic Synthesis
As a Precursor for Specialty Chemicals and Fine Chemicals
(3-Chloro-4-methoxyphenyl)urea serves as an important intermediate or precursor in the synthesis of various specialty and fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for high-value applications, such as pharmaceuticals, agrochemicals, and electronic materials. The specific arrangement of the chloro, methoxy (B1213986), and urea (B33335) functional groups on the phenyl ring makes this compound a valuable starting material for creating derivatives with specific biological or material properties.
The synthesis of N,N-dimethyl substituted derivatives, such as the herbicide Metoxuron, highlights its role as a foundational raw material. lookchem.comepa.gov In this context, the this compound core structure is modified to produce a molecule with specific herbicidal activity. Furthermore, the core structure is found in numerous other derivatives used as intermediates for pharmaceutical and research and development applications, where the base molecule is elaborated through further synthetic steps. lookchem.comsynhet.comsynquestlabs.com The urea functional group itself is a critical component in many biologically active compounds due to its ability to form stable hydrogen bonds with biological targets like proteins and receptors. nih.gov
The following table details some derivatives and related structures, illustrating the role of the (3-chloro-4-methoxyphenyl) moiety as a precursor.
| Derivative Name | CAS Number | Molecular Formula | Application/Classification |
| This compound | 25277-05-8 | C₈H₉ClN₂O₂ | Core Precursor |
| Metoxuron (N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) | 19937-59-8 | C₁₀H₁₃ClN₂O₂ | Agrochemical (Herbicide) |
| 1-(3-Chloro-4-methoxyphenyl)-3-(propan-2-yl)urea | 252058-92-7 | C₁₁H₁₅ClN₂O₂ | Research Chemical |
| [3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]urea | 210245-00-4 | C₁₄H₁₂ClFN₂O₂ | Pharmaceutical Intermediate |
Role in the Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules often relies on the strategic assembly of smaller, functionalized building blocks. This compound represents such a building block, particularly for a class of compounds known as unsymmetrical diaryl ureas. These structures are of significant interest in medicinal chemistry. nih.govmdpi.com
The standard method for synthesizing such ureas involves the reaction of an amine with an isocyanate. nih.govmdpi.com In this process, a molecule like 3-chloro-4-methoxyaniline (B1194202) can be converted into its corresponding isocyanate. This highly reactive intermediate can then be coupled with another aromatic amine to form a complex diaryl urea. This modular approach allows for the systematic construction of large molecules with precise structural features.
The table below outlines the general synthetic disconnection approach for creating complex diaryl ureas from simpler precursors.
| Complex Molecule Target | Key Structural Moiety | Precursor 1 (Amine/Isocyanate) | Precursor 2 (Amine/Isocyanate) | Synthetic Method |
| Kinase Inhibitor Analogs | Unsymmetrical Diaryl Urea | Substituted Aniline (e.g., 3-chloro-4-methoxyaniline) | Aryl Isocyanate | Amine-Isocyanate Condensation |
| Bioactive Heterocycles | Phenylurea-fused ring systems | This compound | Bifunctional Reagent | Cyclocondensation |
| Pharmaceutical Leads | N,N'-Disubstituted Ureas | 3-chloro-4-methoxyphenyl isocyanate | Various primary/secondary amines | Isocyanate Addition |
Contribution to Scaffold Diversity in Chemical Libraries
In modern drug discovery, generating chemical libraries with high scaffold diversity is essential for identifying new lead compounds. u-strasbg.frnih.gov A "scaffold" refers to the core structural framework of a molecule. nih.gov By systematically modifying the peripheral groups attached to a common scaffold, chemists can create a large library of related compounds for high-throughput screening.
This compound serves as an excellent central scaffold for building such libraries. nih.gov Its structure contains multiple points for diversification. The two nitrogen atoms of the urea group can be substituted with a wide variety of chemical fragments, and the aromatic ring can undergo further reactions. This versatility allows for the generation of a vast number of unique molecules from a single starting scaffold. This approach, sometimes called parallel synthesis, is a cornerstone of combinatorial chemistry. nih.gov
The process involves reacting the core scaffold with a collection of diverse building blocks, such as different amines or acylating agents, in a systematic way. The resulting library of compounds can then be screened against biological targets to identify molecules with desired activities. The diversity of the library enhances the probability of finding a "hit." The use of a privileged structure like a diaryl urea, which is known to interact with many biological targets, further increases the potential for success. nih.gov
The following table illustrates how scaffold diversity can be generated from the this compound core.
| Core Scaffold | Point of Diversification | Reactant Class | Resulting Structural Class |
| This compound | Terminal Urea Nitrogen (-NH₂) | Alkyl Halides | N-Alkyl-(3-chloro-4-methoxyphenyl)ureas |
| This compound | Terminal Urea Nitrogen (-NH₂) | Aryl Isocyanates | N-Aryl-N'-(3-chloro-4-methoxyphenyl)ureas |
| This compound | Terminal Urea Nitrogen (-NH₂) | Carboxylic Acid Chlorides | N-Acyl-N'-(3-chloro-4-methoxyphenyl)ureas |
| This compound | Aromatic Ring | Electrophiles (e.g., Nitrating agents) | Substituted N-(3-Chloro-4-methoxyphenyl)ureas |
Future Research Directions and Synthetic Innovations
The continued exploration of (3-Chloro-4-methoxyphenyl)urea and its analogs is contingent upon advancements in synthetic chemistry. Future research is poised to focus on developing more efficient and sustainable synthetic methodologies, uncovering novel chemical transformations, and leveraging technology to accelerate discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
